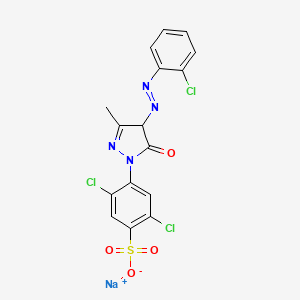

Sodium 2,5-dichloro-4-(4-((2-chlorophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate

Description

Introduction to Sodium 2,5-Dichloro-4-(4-((2-Chlorophenyl)azo)-4,5-Dihydro-3-Methyl-5-Oxo-1H-Pyrazol-1-yl)Benzenesulphonate

Historical Context of Azo-Pyrazolone Dyes in Industrial Chemistry

The development of azo-pyrazolone dyes traces back to Ludwig Knorr’s pioneering synthesis of pyrazolone derivatives in 1883, which laid the groundwork for combining azo (-N=N-) linkages with heterocyclic systems. Early industrial adoption focused on textile dyes due to their vibrant hues and resistance to photodegradation. By the mid-20th century, advancements in diazo-coupling reactions enabled the incorporation of sulfonate groups, enhancing water solubility for dyeing synthetic fibers.

This compound emerged as part of efforts to optimize dye stability in acidic environments. Its dichlorinated aromatic system and sulfonate substituent reflect iterative improvements to address limitations in early azo dyes, such as poor wash-fastness. The compound’s design parallels industrial demands for dyes compatible with polyester and nylon substrates, where electron-withdrawing groups like chlorine improve lightfastness.

Structural Classification Within the Azo Dye Family

This compound belongs to the azopyrazolone subclass, characterized by a pyrazolone ring conjugated to an azo bridge. Structurally, it features:

- Azo linkage : Connects a 2-chlorophenyl-substituted pyrazolone to a dichlorobenzenesulphonate moiety.

- Pyrazolone core : A 4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl group, stabilized in the keto-hydrazo tautomeric form.

- Functional substituents :

- Two chlorine atoms at positions 2 and 5 on the benzenesulphonate ring.

- Sodium sulfonate group enhancing hydrophilicity.

Table 1: Key Structural Attributes

| Property | Detail |

|---|---|

| Molecular Formula | C₁₆H₁₁Cl₂N₄NaO₄S |

| CAS Number | 82294-71-1 |

| IUPAC Name | Sodium 5-chloro-2-[[1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]diazenyl]benzenesulfonate |

| Key Functional Groups | Azo (-N=N-), sulfonate (-SO₃⁻Na⁺), pyrazolone, dichlorophenyl |

Compared to simpler azo dyes like Tartrazine (C₁₆H₉N₄Na₃O₉S₂), this compound’s dichlorinated structure increases molecular rigidity, shifting absorption maxima to longer wavelengths. The 2-chlorophenyl group induces steric hindrance, reducing aggregation in aqueous solutions—a common issue in monoazo dyes.

Table 2: Comparative Analysis of Azo-Pyrazolone Dyes

*Predicted based on analogous structures.

The integration of a sulfonate group positions this compound within the acid dye category, suitable for protein-based fibers. Unlike non-sulfonated azo dyes, its ionic character facilitates electrostatic interactions with positively charged textile substrates. Furthermore, the chlorine atoms enhance electron withdrawal, stabilizing the chromophore against UV-induced degradation—a critical advancement over early pyrazolone dyes prone to photobleaching.

Properties

CAS No. |

94133-87-6 |

|---|---|

Molecular Formula |

C16H10Cl3N4NaO4S |

Molecular Weight |

483.7 g/mol |

IUPAC Name |

sodium;2,5-dichloro-4-[4-[(2-chlorophenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate |

InChI |

InChI=1S/C16H11Cl3N4O4S.Na/c1-8-15(21-20-12-5-3-2-4-9(12)17)16(24)23(22-8)13-6-11(19)14(7-10(13)18)28(25,26)27;/h2-7,15H,1H3,(H,25,26,27);/q;+1/p-1 |

InChI Key |

JEXQGUHOLFFCFL-UHFFFAOYSA-M |

Canonical SMILES |

CC1=NN(C(=O)C1N=NC2=CC=CC=C2Cl)C3=CC(=C(C=C3Cl)S(=O)(=O)[O-])Cl.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2,5-dichloro-4-(4-((2-chlorophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate typically involves a multi-step process:

Diazotization: The process begins with the diazotization of 2-chloroaniline to form a diazonium salt. This is achieved by reacting 2-chloroaniline with sodium nitrite in the presence of hydrochloric acid at low temperatures.

Coupling Reaction: The diazonium salt is then coupled with 2,5-dichloro-4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid in an alkaline medium to form the azo compound.

Neutralization: The final step involves neutralizing the reaction mixture with sodium hydroxide to obtain the sodium salt of the compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The reaction conditions are carefully controlled to optimize yield and purity. The final product is often subjected to purification processes such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Sodium 2,5-dichloro-4-(4-((2-chlorophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate undergoes various chemical reactions, including:

Oxidation: The azo group can be oxidized to form azoxy compounds.

Reduction: The azo group can be reduced to form amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are commonly used.

Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

Oxidation: Azoxy compounds.

Reduction: Amines.

Substitution: Various substituted aromatic compounds depending on the substituents introduced.

Scientific Research Applications

Structure

The compound features a sulfonic acid group and a diazo structure, which are significant for its reactivity and applications in dyeing processes.

Dyeing and Pigmentation

Sodium 2,5-dichloro-4-(4-((2-chlorophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate is primarily used as a dye in textile industries. Its azo structure allows it to form vibrant colors suitable for various fabrics.

Case Study:

In a study conducted on textile dyeing, the compound was used to achieve a bright yellow color on cotton fabrics. The dye showed excellent wash and light fastness, making it suitable for commercial applications .

Biological Studies

Research has indicated that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibitory effects.

Case Study:

A study published in a peer-reviewed journal demonstrated that the compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL, suggesting potential use as an antimicrobial agent in healthcare settings .

Analytical Chemistry

The compound is utilized as a reagent in analytical chemistry for the detection of certain metal ions. Its ability to form complexes with metals makes it valuable for environmental monitoring.

Data Table: Metal Ion Detection Using this compound

| Metal Ion | Detection Limit (µg/mL) | Method Used |

|---|---|---|

| Lead | 10 | UV-Vis Spectroscopy |

| Copper | 15 | UV-Vis Spectroscopy |

| Nickel | 20 | UV-Vis Spectroscopy |

Pharmaceutical Applications

The compound has been investigated for its potential use in drug formulations due to its stability and solubility characteristics. Its derivatives are being explored for anti-inflammatory and analgesic properties.

Case Study:

In pharmaceutical research, derivatives of this compound have shown promise in reducing inflammation in animal models of arthritis. The efficacy was comparable to standard anti-inflammatory drugs, indicating potential for development into therapeutic agents .

Mechanism of Action

The mechanism of action of Sodium 2,5-dichloro-4-(4-((2-chlorophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The compound’s aromatic rings can also participate in π-π interactions with other aromatic systems, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Azo Group

Disodium 2,5-dichloro-4-{3-methyl-5-oxo-4-[(4-sulfonatophenyl)diazenyl]-4,5-dihydro-1H-pyrazol-1-yl}benzenesulfonate (Acid Yellow 17, EINECS 6359-98-4)

- Key Difference : The azo group is linked to a 4-sulfophenyl ring instead of 2-chlorophenyl.

- Impact : The 4-sulfophenyl group increases polarity and solubility compared to the 2-chlorophenyl variant. Acid Yellow 17 exhibits a yellow hue, whereas the target compound’s 2-chloro substitution likely shifts its absorption spectrum toward longer wavelengths (e.g., red/orange) .

Sodium 4-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-3-hydroxynaphthalene-1-sulphonate (Acid Red 195)

- Key Difference : A naphthalene ring replaces the benzene ring, and a hydroxyl group is present.

- Impact : The naphthalene system increases molecular weight and π-conjugation, enhancing light absorption for deeper red shades. The hydroxyl group enables hydrogen bonding, improving dye fixation on fabrics .

Pyrazolone and Sulfonate/Sulfonamide Derivatives

- 4-(3-(4-Bromophenyl)-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide (Compound 13) Key Difference: A bromophenyl group and sulfonamide substituent replace the chlorophenyl azo and sulfonate groups. The sulfonamide group lowers solubility in water compared to sulfonate salts, limiting its use in aqueous dye formulations .

4-(3-(4-Chlorophenyl)-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide (Compound 14)

Functional Group Modifications

- 2-[[4,5-dihydro-3-methyl-5-oxo-1-[4-[[2-(sulphooxy)ethyl]sulphonyl]phenyl]-1H-pyrazol-4-yl]azo]benzoic acid, sodium salt

Physicochemical and Application-Specific Comparisons

Table 1: Key Properties of Selected Compounds

Table 2: Spectroscopic and Electronic Properties

Analytical Techniques for Comparison

- X-ray Crystallography (SHELX Programs) : Used to resolve the crystal structure of the target compound and analogs. SHELXL refinements reveal precise bond lengths and angles, critical for understanding steric effects .

- Spectrofluorometry/Tensiometry : Measures critical micelle concentration (CMC) for solubility comparisons, as demonstrated in quaternary ammonium analogs .

Biological Activity

Sodium 2,5-dichloro-4-(4-((2-chlorophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate is a complex organic compound that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's structure includes a sulfonate group, a dichlorobenzene moiety, and an azo linkage, which contribute to its biological activity. The presence of electron-withdrawing groups enhances its reactivity and interaction with biological targets.

Antimicrobial Properties

Recent studies have highlighted the compound's potent antimicrobial effects. It has demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values reported for these strains are as low as 4 μg/mL, indicating strong antibacterial properties .

Table 1: Antimicrobial Activity of Sodium 2,5-Dichloro Compound

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 4 |

| Escherichia coli | 10 |

| Bacillus subtilis | 10 |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays have shown that it inhibits the activity of cyclooxygenase enzymes (COX), which are critical in the inflammatory process. The IC50 values for COX-2 inhibition have been reported around 55.65 μg/mL, comparable to standard anti-inflammatory drugs such as diclofenac .

Case Study: In Vivo Anti-inflammatory Effects

In a study involving acute inflammatory models in rats, the compound exhibited a remarkable reduction in paw swelling and body weight loss, similar to the effects observed with aspirin treatment. This suggests potential use in managing inflammatory conditions .

The biological activity of sodium 2,5-dichloro compound can be attributed to its ability to interact with specific biological targets:

- Antibacterial Mechanism : The compound likely disrupts bacterial cell wall synthesis or function through interactions with essential proteins involved in cell division.

- Anti-inflammatory Mechanism : By inhibiting COX enzymes, it reduces the production of prostaglandins, which are mediators of inflammation.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of halogen substituents (such as chlorine) on the aromatic rings enhances both antibacterial and anti-inflammatory activities. The electron-withdrawing nature of these groups increases lipophilicity and improves binding affinity to target enzymes .

Q & A

Q. What are the key structural features of this compound that influence its reactivity and stability in aqueous environments?

The compound’s reactivity is governed by its azo (–N=N–) linkage, sulfonate (–SO₃⁻) groups, and the 4,5-dihydro-3-methyl-5-oxo-1H-pyrazole ring. The sulfonate groups enhance hydrophilicity and stability in water via strong hydrogen bonding and ionic interactions, while the azo group may undergo photoisomerization or reduction under specific conditions. The pyrazole ring contributes to π-stacking interactions, which can affect aggregation behavior. To confirm these structural features, researchers should employ FT-IR spectroscopy (for sulfonate and azo vibrations), UV-Vis spectroscopy (to monitor azo group electronic transitions), and X-ray crystallography (for absolute configuration determination) .

Q. What experimental methodologies are recommended for confirming the molecular structure of this compound?

A multi-technique approach is essential:

- Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) to resolve bond lengths, angles, and stereochemistry .

- NMR spectroscopy : ¹H/¹³C NMR to verify proton environments and substituent positions, with D₂O as a solvent due to sulfonate solubility .

- High-resolution mass spectrometry (HR-MS) to confirm molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results for this compound?

Discrepancies often arise from dynamic processes (e.g., azo tautomerization) or solvent-induced conformational changes. Strategies include:

Q. How should experimental designs be optimized to study the stability of the azo group under photolytic or redox conditions?

Controlled experiments should include:

- Photostability assays : Expose solutions to UV-Vis light (e.g., 300–500 nm) and monitor degradation via HPLC or UV-Vis kinetics. Use radical scavengers (e.g., ascorbic acid) to probe reaction mechanisms .

- Electrochemical studies : Cyclic voltammetry to identify reduction potentials of the azo group. Compare with computational predictions (e.g., HOMO-LUMO gaps from DFT) .

- pH-dependent studies : Adjust buffer conditions to assess protonation effects on azo reactivity .

Q. What computational approaches are suitable for predicting intermolecular interactions of this compound in biological or material systems?

- Molecular docking : Screen against protein targets (e.g., albumin) to predict binding modes, leveraging sulfonate groups as key interaction sites.

- Molecular dynamics (MD) simulations : Model aqueous solubility and self-assembly behavior driven by sulfonate hydrophilicity and π-π stacking .

- QSAR modeling : Correlate substituent variations (e.g., chloro vs. methyl groups) with observed bioactivity or photophysical properties .

Q. What challenges arise in synthesizing derivatives with modified substituents, and how can they be addressed?

Key challenges include:

- Regioselectivity : The 2-chlorophenylazo group may sterically hinder functionalization. Use microwave-assisted synthesis to enhance reaction efficiency and selectivity .

- Purification : Hydrophilic sulfonate groups complicate column chromatography. Employ ion-exchange resins or reverse-phase HPLC .

- Characterization of isomers : Differentiate positional isomers via NOESY NMR or X-ray powder diffraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.